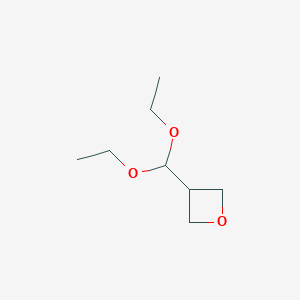

3-(Diethoxymethyl)oxetane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Diethoxymethyl)oxetane is a cyclic ether compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol . This compound is characterized by a four-membered oxetane ring, which is known for its unique chemical properties and reactivity. The presence of the diethoxymethyl group further enhances its versatility in various chemical reactions and applications.

Méthodes De Préparation

The synthesis of 3-(Diethoxymethyl)oxetane can be achieved through several methods. One common approach involves the reaction of 3-chloropropyl acetate with potassium hydroxide at elevated temperatures . This method, however, can lead to a variety of by-products, necessitating careful control of reaction conditions.

Another method involves the use of the Paternò-Büchi reaction, a photochemical reaction between a carbonyl compound and an alkene to form the oxetane ring . This reaction is particularly useful for synthesizing oxetane derivatives with high specificity and yield.

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Des Réactions Chimiques

3-(Diethoxymethyl)oxetane undergoes a variety of chemical reactions, including:

Oxidation: The oxetane ring can be oxidized to form various oxygenated derivatives.

Reduction: Reduction of the oxetane ring can lead to the formation of alcohols and other reduced products.

Major products formed from these reactions include oxetan-3-one, 3-nitrooxetane, and 3-aminooxetane, among others .

Applications De Recherche Scientifique

3-(Diethoxymethyl)oxetane has found numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

The mechanism of action of 3-(Diethoxymethyl)oxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets and pathways, leading to a range of chemical and biological effects . The compound’s reactivity is largely influenced by the strain in the four-membered oxetane ring, which makes it susceptible to nucleophilic attack and other chemical transformations .

Comparaison Avec Des Composés Similaires

3-(Diethoxymethyl)oxetane can be compared with other oxetane derivatives, such as oxetan-3-one, 3-nitrooxetane, and 3-aminooxetane . These compounds share the common oxetane ring structure but differ in their substituents and chemical properties. For example, oxetan-3-one is a key intermediate in the synthesis of various oxetane derivatives, while 3-nitrooxetane and 3-aminooxetane are important in the field of energetic materials .

The uniqueness of this compound lies in its diethoxymethyl group, which imparts distinct chemical reactivity and versatility compared to other oxetane derivatives .

Activité Biologique

3-(Diethoxymethyl)oxetane is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article synthesizes current research findings, focusing on its biological activity, synthesis methods, and possible applications in drug development.

Chemical Structure and Properties

This compound belongs to the oxetane family, characterized by a four-membered cyclic ether structure. The presence of the diethoxymethyl substituent enhances its lipophilicity and stability, making it a suitable candidate for various biological applications. The molecular formula is C8H14O3, and it exhibits a distinct reactivity profile compared to other cyclic ethers.

Biological Activity

Recent studies have highlighted several biological activities associated with oxetane derivatives, including:

- Antimicrobial Activity : Research indicates that compounds containing oxetane rings can exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

- Antineoplastic Activity : Oxetanes are being explored for their potential as anticancer agents. The structural features of this compound may contribute to its ability to inhibit tumor growth by interfering with cellular processes involved in cancer progression .

- Antiviral Properties : Some studies suggest that oxetane-containing compounds possess antiviral activities, particularly against arboviruses. This is attributed to their ability to modify nucleobases and disrupt viral replication processes .

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies, including:

- Paternò-Büchi Reaction : This photochemical reaction involves the interaction of carbonyl compounds with alkenes under UV light, leading to the formation of oxetanes. This method is particularly relevant for synthesizing substituted oxetanes like this compound .

- Ring-Opening Reactions : The ring-opening of oxetanes can be catalyzed by Lewis acids or bases, allowing for the introduction of various functional groups that enhance biological activity .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating a promising avenue for developing new antimicrobial therapies.

- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

3-(diethoxymethyl)oxetane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-3-10-8(11-4-2)7-5-9-6-7/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHLQYQVEMOCAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1COC1)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.